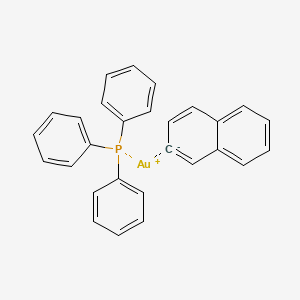
2-Naphthalenyl(triphenylphosphine)gold
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenyl(triphenylphosphine)gold: is an organometallic compound that consists of a gold atom coordinated to a triphenylphosphine ligand and a 2-naphthalenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenyl(triphenylphosphine)gold typically involves the reaction of a gold precursor, such as gold chloride, with triphenylphosphine and 2-naphthalenylboronic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and microfluidic systems could be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2-Naphthalenyl(triphenylphosphine)gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold nanoparticles.
Substitution: The triphenylphosphine ligand can be substituted with other ligands, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Gold nanoparticles.
Substitution: New gold complexes with different ligands.
科学研究应用
2-Naphthalenyl(triphenylphosphine)gold has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation and cross-coupling reactions.
Materials Science: The compound is employed in the synthesis of gold nanoparticles, which have applications in electronics, optics, and sensing.
Medicine: Gold complexes, including this compound, are being investigated for their potential anticancer and antimicrobial properties.
作用机制
The mechanism of action of 2-Naphthalenyl(triphenylphosphine)gold involves its interaction with various molecular targets. The gold atom can coordinate with sulfur-containing biomolecules, such as cysteine and glutathione, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects in treating diseases like cancer and infections .
相似化合物的比较
- Triphenylphosphine gold(I) chloride
- Triphenylphosphine gold(I) cyanide
- Triphenylphosphine gold(I) thiolate
Comparison: 2-Naphthalenyl(triphenylphosphine)gold is unique due to the presence of the 2-naphthalenyl group, which can enhance its stability and reactivity compared to other triphenylphosphine gold(I) complexes. This structural difference can lead to variations in catalytic activity, biological interactions, and overall chemical behavior .
属性
分子式 |
C28H22AuP |
|---|---|
分子量 |
586.4 g/mol |
IUPAC 名称 |
gold(1+);2H-naphthalen-2-ide;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C10H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;/h1-15H;1-3,5-8H;/q;-1;+1 |
InChI 键 |
UPVVYXIZMRUEBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C=[C-]C=CC2=C1.[Au+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


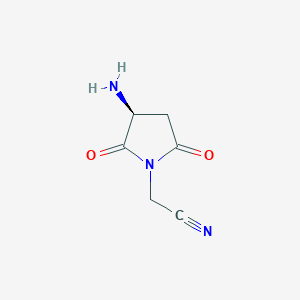
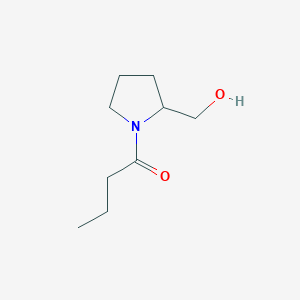

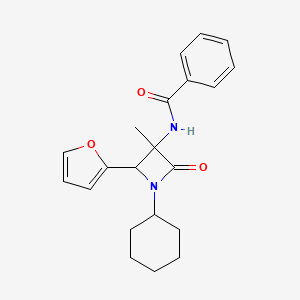
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)

![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
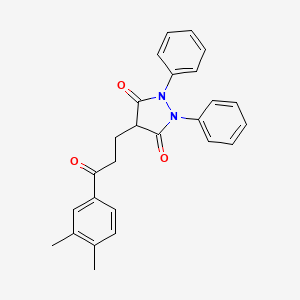

![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
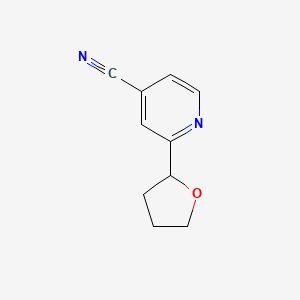

![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
